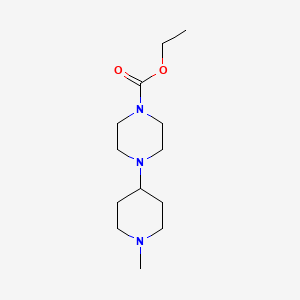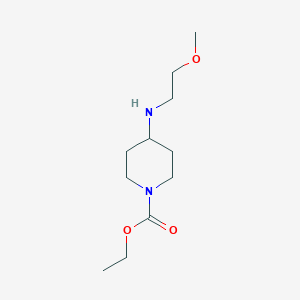![molecular formula C18H28N2O B3853766 2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol](/img/structure/B3853766.png)
2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol
Descripción general
Descripción
2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol typically involves the reaction of 4-phenylcyclohexanone with piperazine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain and potentially improve cognitive function. The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine Related Compound G: 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
Uniqueness
2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol is unique due to its specific structural features, which confer distinct biological activities. Its phenylcyclohexyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity to target proteins compared to other similar compounds .
Propiedades
IUPAC Name |
2-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-15-14-19-10-12-20(13-11-19)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMQKGSLPGBNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol](/img/structure/B3853698.png)

![2,5-dimethoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3853703.png)
![ethyl 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B3853706.png)
![4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde](/img/structure/B3853717.png)
![2,2'-[(1,3-benzodioxol-5-ylmethyl)imino]diethanol](/img/structure/B3853724.png)
![ethyl 4-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3853731.png)
![4-(3-{[2-(3-fluorophenyl)ethyl]amino}butyl)phenol](/img/structure/B3853739.png)
![1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3853743.png)
![4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)phenol](/img/structure/B3853748.png)


![2,4-dimethyl-N-(4-{4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-piperidinyl}phenyl)benzamide](/img/structure/B3853802.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B3853808.png)
